

mass spectrometry analysis of the Fael protein

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Compound of Interest		
Compound Name:	Fael protein	
Cat. No.:	B1176820	Get Quote

Disclaimer

The following application notes and protocols are provided for a hypothetical protein, "Fael," as no specific protein with this designation was found in the initial search. This document is intended to serve as a detailed, illustrative guide to the mass spectrometry analysis of a protein of interest, based on established proteomic methodologies.

Application Notes: Mass Spectrometry-Based Characterization of the Fael Protein

Introduction

The **Fael protein** is a newly identified putative kinase that is hypothesized to play a crucial role in the "Cellular Proliferation and Angiogenesis Signaling Pathway." Understanding its expression levels, post-translational modifications (PTMs), and interaction partners is critical for elucidating its function and its potential as a therapeutic target in drug development. Mass spectrometry (MS)-based proteomics offers a powerful suite of tools for the in-depth characterization of Fael.[1][2] This document outlines protocols for the quantitative analysis and PTM mapping of Fael using a bottom-up proteomics approach.[3]

Key Applications

 Quantitative Analysis: Determine the relative or absolute abundance of Fael in different cellular states or in response to drug treatment.[4] This can be achieved through label-free quantification (LFQ) or stable isotope labeling methods.[1]



- Post-Translational Modification (PTM) Mapping: Identify and localize PTMs such as
 phosphorylation, ubiquitination, and acetylation on the Fael protein.[5][6] The identification
 of these modifications is crucial for understanding the regulation of Fael's enzymatic activity
 and its role in signaling pathways.
- Protein-Protein Interaction Analysis: Through techniques like affinity purification-mass spectrometry (AP-MS), the interaction partners of Fael can be identified, providing insights into the protein complexes it forms and its broader cellular functions.[1][7]

Experimental Protocols Protein Extraction and Digestion for Bottom-Up Proteomics

This protocol describes the preparation of protein lysates from cell culture for subsequent mass spectrometry analysis.

Materials:

- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Dithiothreitol (DTT)
- Iodoacetamide (IAA)
- Trypsin (mass spectrometry grade)
- Ammonium bicarbonate
- Acetonitrile (ACN)
- Trifluoroacetic acid (TFA)
- C18 spin columns

Procedure:



- Cell Lysis: Harvest cells and wash with ice-cold PBS. Lyse the cells in lysis buffer on ice for 30 minutes with intermittent vortexing.
- Protein Quantification: Centrifuge the lysate to pellet cellular debris. Determine the protein concentration of the supernatant using a BCA assay.
- Reduction and Alkylation:
 - Take a desired amount of protein (e.g., 100 μg) and adjust the volume with 50 mM ammonium bicarbonate.
 - Add DTT to a final concentration of 10 mM and incubate at 56°C for 1 hour.
 - Cool the sample to room temperature and add IAA to a final concentration of 20 mM.
 Incubate in the dark at room temperature for 45 minutes.
- Proteolytic Digestion:
 - Add trypsin at a 1:50 (w/w) ratio of trypsin to protein.
 - Incubate overnight at 37°C.
- Peptide Cleanup:
 - Acidify the digest with TFA to a final concentration of 0.1%.
 - Desalt and concentrate the peptides using C18 spin columns according to the manufacturer's instructions.
 - Elute the peptides and dry them in a vacuum centrifuge.
 - Resuspend the dried peptides in 0.1% formic acid for LC-MS/MS analysis.

LC-MS/MS Analysis for Quantitative Proteomics

This protocol outlines a general procedure for analyzing the digested Fael peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Instrumentation:



- High-performance liquid chromatography (HPLC) system
- High-resolution mass spectrometer (e.g., Orbitrap)

Procedure:

- Chromatographic Separation:
 - Load the resuspended peptides onto a trap column.
 - Separate the peptides on an analytical column using a gradient of increasing acetonitrile concentration.
- Mass Spectrometry Analysis:
 - Operate the mass spectrometer in a data-dependent acquisition (DDA) or dataindependent acquisition (DIA) mode.
 - Acquire full MS scans followed by MS/MS scans of the most intense precursor ions.
- Data Analysis:
 - Process the raw data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
 - Search the MS/MS spectra against a protein database to identify peptides and proteins.
 - Perform label-free quantification based on precursor ion intensities.

Phosphopeptide Enrichment for PTM Analysis

This protocol is for the specific enrichment of phosphorylated peptides from the **Fael protein** digest.

Materials:

- Titanium dioxide (TiO2) or Fe-NTA magnetic beads
- Enrichment and wash buffers specific to the chosen enrichment method



Procedure:

- Peptide Digest Preparation: Start with the dried peptide digest from the bottom-up proteomics protocol.
- Enrichment:
 - Resuspend the peptides in the appropriate loading buffer.
 - Incubate the peptide solution with the TiO2 or Fe-NTA beads to allow for the binding of phosphopeptides.
- Washing: Wash the beads multiple times with wash buffers to remove non-phosphorylated peptides.
- Elution: Elute the enriched phosphopeptides from the beads using an elution buffer (e.g., with a high pH).
- Cleanup and Analysis: Desalt the eluted phosphopeptides using C18 spin columns and analyze them by LC-MS/MS as described above.

Data Presentation Quantitative Analysis of Fael

The following table summarizes hypothetical quantitative data for the **Fael protein** in response to a drug treatment. Data was acquired using label-free quantification and is presented as a fold change.

Condition	Fael Abundance (Normalized Intensity)	Fold Change (Treated/Control)	p-value
Control	1.2 x 10^8	-	-
Treated	3.6 x 10^7	0.3	< 0.01

Post-Translational Modifications of Fael

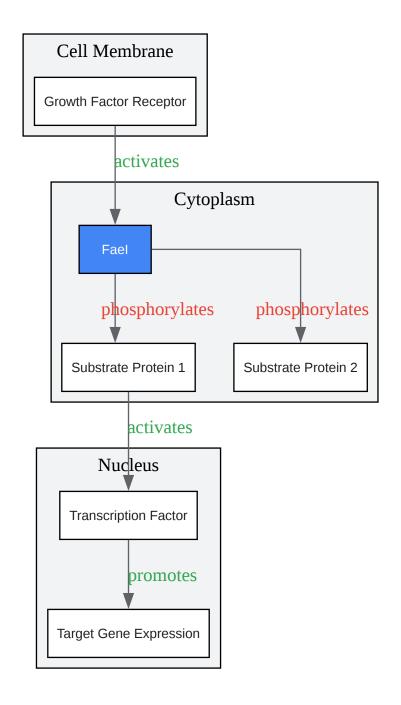


The following table lists potential phosphorylation sites identified on the **Fael protein** after phosphopeptide enrichment and LC-MS/MS analysis.

Modified Residue	Position	Peptide Sequence	Localization Probability
Serine	78	R.AGSPVT.K	0.98
Threonine	152	K.YTTLQE.R	0.95
Tyrosine	210	E.AFYGNP.R	0.99

Visualizations

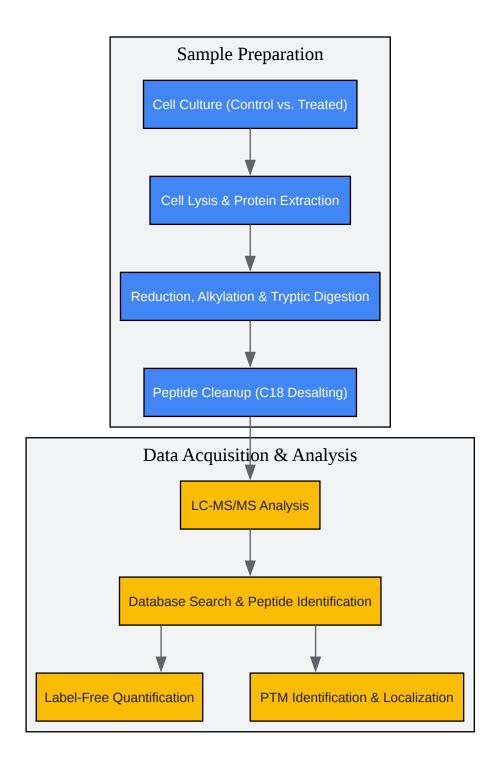




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Caption: Hypothetical signaling pathway involving the Fael kinase.





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Caption: Experimental workflow for the mass spectrometry analysis of the Fael protein.



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